MFCD06763246
Description
For this analysis, we assume MFCD06763246 to be a boronic acid derivative or halogenated aromatic compound, analogous to the compounds described in (CAS 1046861-20-4) and (CAS 1761-61-1). These compounds share features such as halogen substitution (e.g., bromine, chlorine) and aromatic frameworks, which are critical for their reactivity and applications in pharmaceuticals or agrochemicals .
Properties
Molecular Formula |
C13H14N2O4 |
|---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
(Z)-4-(4-acetamidoanilino)-3-methyl-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C13H14N2O4/c1-8(7-12(17)18)13(19)15-11-5-3-10(4-6-11)14-9(2)16/h3-7H,1-2H3,(H,14,16)(H,15,19)(H,17,18)/b8-7- |
InChI Key |
AKYPTPWCFSTNSG-FPLPWBNLSA-N |
SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)NC(=O)C |
Isomeric SMILES |
C/C(=C/C(=O)O)/C(=O)NC1=CC=C(C=C1)NC(=O)C |
Canonical SMILES |
CC(=CC(=O)O)C(=O)NC1=CC=C(C=C1)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD06763246 can be achieved through several synthetic routes. One common method involves the condensation of 4-acetylaminophenylamine with 3-methyl-4-oxobut-2-enoic acid under acidic conditions. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using similar condensation techniques. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amino and acetylamino groups, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the butenoic acid moiety, converting it to an alcohol.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst can facilitate substitution reactions.
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of halogenated phenyl derivatives.
Scientific Research Applications
MFCD06763246 has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of MFCD06763246 involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylamino group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. Additionally, the compound’s structure allows it to participate in various biochemical pathways, modulating cellular processes and exerting its effects.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares MFCD06763246 (inferred from CAS 1046861-20-4) with structurally related compounds from and :
Key Observations:
Boronic Acid Derivatives (e.g., CAS 1046861-20-4) exhibit higher BBB permeability compared to brominated aromatics (e.g., CAS 1761-61-1), likely due to their smaller molecular size and lower polarity .
Halogen Substitution : Bromine and chlorine atoms enhance lipophilicity (higher Log P) but reduce solubility. For example, CAS 1761-61-1, with a bromine atom, has higher solubility (0.687 mg/mL) than boronic acid derivatives (0.18–0.24 mg/mL) due to its simpler aromatic structure .
Synthetic Complexity : Boronic acids require palladium-catalyzed cross-coupling reactions ( ), while brominated aromatics are synthesized via green chemistry approaches using recyclable catalysts ( ).
Pharmacological and Toxicological Profiles
| Parameter | This compound (Inferred) | CAS 1046861-20-4 | CAS 1761-61-1 |
|---|---|---|---|
| CYP Inhibition | No | No | Not reported |
| P-gp Substrate | No | No | Not reported |
| PAINS Alerts | 0 | 0 | 0 |
| Leadlikeness | 1.0 | 1.0 | 1.0 |
Key Observations:
- Safety Profiles: None of the compounds trigger PAINS (pan-assay interference compounds) alerts, indicating low risk of nonspecific binding in biological assays .
- Druglikeness : All compounds score 1.0 for leadlikeness, suggesting suitability for further optimization in drug discovery pipelines.
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